molecular formula C20H18BrN3OS B2541588 2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(3,5-dimethylphenyl)acetamide CAS No. 872694-83-2

2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(3,5-dimethylphenyl)acetamide

Cat. No. B2541588
CAS RN: 872694-83-2
M. Wt: 428.35
InChI Key: HLYLMVLIYOWROR-UHFFFAOYSA-N
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Description

The compound 2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(3,5-dimethylphenyl)acetamide is a heterocyclic amide derivative that is presumed to have a complex molecular structure involving a pyridazine ring, a bromophenyl group, and a thioacetamide moiety. While the specific compound is not directly studied in the provided papers, similar compounds with heterocyclic amide structures have been synthesized and investigated, providing insights into the potential characteristics of the compound .

Synthesis Analysis

The synthesis of heterocyclic amide derivatives typically involves N-acylation reactions, as seen in the synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, where 2-aminothiophene-3-carbonitrile was reacted with activated 2-(thiophen-2-yl)acetic acid . This suggests that the synthesis of 2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(3,5-dimethylphenyl)acetamide could also involve similar N-acylation steps, possibly with the introduction of the bromophenyl and dimethylphenyl groups in subsequent steps.

Molecular Structure Analysis

The molecular structure of heterocyclic amides can be investigated using various spectroscopic techniques, including FT-IR, NMR, and X-ray diffraction, complemented by computational methods such as DFT calculations . These studies provide detailed information on the geometrical parameters, vibrational frequencies, and molecular interactions, such as hydrogen bonding, which are likely to be present in the compound of interest as well.

Chemical Reactions Analysis

While the specific chemical reactions of 2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(3,5-dimethylphenyl)acetamide are not detailed in the provided papers, similar compounds exhibit a range of interactions, including hydrogen bonding, which can influence their reactivity . The presence of functional groups such as the thioacetamide moiety could also imply potential reactivity with nucleophiles or electrophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic amides can be inferred from their molecular structure and intermolecular interactions. For instance, the crystal packing can be stabilized by hydrogen bonds, as seen in the case of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide . Computational studies, including HOMO-LUMO analysis and molecular electrostatic potential, can provide insights into the electronic properties and potential applications in fields such as nonlinear optics . Additionally, the presence of a bromophenyl group in the compound of interest may influence its density and reactivity due to the heavy bromine atom.

Scientific Research Applications

Synthesis and Antimicrobial Activity

This compound and its derivatives have been explored for their potential in various scientific research areas, particularly focusing on their synthesis and evaluation for antimicrobial activities. For instance, derivatives synthesized from similar acetamide compounds have shown significant antimicrobial properties. These studies provide insights into the potential applications of such compounds in developing new antimicrobial agents.

  • In the realm of antimicrobial activity, a notable study by Asmaa M. Fahim and Eman H. I. Ismael (2019) delves into the synthesis of novel sulphonamide derivatives, including acetamide derivatives reacting with aminopyridine to yield pyridine-4-ylamino derivatives. These compounds displayed promising antimicrobial activity, with certain derivatives exhibiting high activity against various strains, underlining the compound's potential as a foundation for antimicrobial agent development. The study also integrates computational calculations, bridging experimental outcomes and theoretical predictions to affirm the compounds' reactivity and potential efficacy (Fahim & Ismael, 2019).

Anticonvulsant Agents

Another direction for the application of similar acetamide derivatives is in the development of anticonvulsant agents. Research conducted by Severina et al. (2020) on S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine showcases their synthesis and pharmacological evaluation as potential anticonvulsant agents. This study underscores the relevance of structural modifications in enhancing biological activities, with specific derivatives showing notable efficacy in models of pentylenetetrazole-induced seizures in rats, thereby highlighting the structural analogs' therapeutic potential (Severina et al., 2020).

Biochemical Research

The compound and its related derivatives have also found applications in biochemical research, such as the study of fatty acid synthesis inhibition in algae by chloroacetamide compounds, which shares a structural similarity with the compound . This type of research contributes valuable information towards understanding biochemical pathways and potential points of intervention for various applications, including herbicide development and metabolic studies (Weisshaar & Böger, 1989).

properties

IUPAC Name

2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl-N-(3,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN3OS/c1-13-9-14(2)11-17(10-13)22-19(25)12-26-20-8-7-18(23-24-20)15-3-5-16(21)6-4-15/h3-11H,12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLYLMVLIYOWROR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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